4-{5-[3-(Piperidin-1-ylcarbonyl)phenyl]pyridin-2-yl}morpholine
Beschreibung
4-{5-[3-(Piperidin-1-ylcarbonyl)phenyl]pyridin-2-yl}morpholine is a heterocyclic compound featuring a pyridine core substituted with a morpholine ring at the 2-position and a 3-(piperidin-1-ylcarbonyl)phenyl group at the 5-position. This structure combines aromatic, amide, and tertiary amine functionalities, making it a candidate for pharmacological applications, particularly in targeting enzymes or receptors requiring hydrogen bonding and hydrophobic interactions. Its synthesis often involves multi-step reactions, including coupling of pyridine derivatives with morpholine-containing intermediates and subsequent functionalization of the phenyl group with piperidine carbonyl moieties .
The compound’s significance lies in its structural similarity to intermediates used in anticoagulant drugs like rivaroxaban (e.g., 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one), which inhibits Factor Xa .
Eigenschaften
CAS-Nummer |
1226449-78-0 |
|---|---|
Molekularformel |
C22H15BrN4O3S |
Molekulargewicht |
495.35 |
IUPAC-Name |
1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15BrN4O3S/c1-13-4-2-3-5-16(13)27-21(28)19-17(10-11-31-19)26(22(27)29)12-18-24-20(25-30-18)14-6-8-15(23)9-7-14/h2-11H,12H2,1H3 |
InChI-Schlüssel |
NPBLFJYBWLXGRJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Br |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Wirkmechanismus
Biologische Aktivität
4-{5-[3-(Piperidin-1-ylcarbonyl)phenyl]pyridin-2-yl}morpholine is a compound of interest due to its potential biological activities. This article discusses its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.
Chemical Structure and Synthesis
The compound contains a morpholine ring, a pyridine moiety, and a piperidine group attached to a phenyl ring. Its chemical structure can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Morpholine Ring : Utilizing morpholine derivatives.
- Pyridine Attachment : Introducing the pyridine moiety through nucleophilic substitution.
- Piperidine Integration : Incorporating the piperidine carbonyl group via acylation reactions.
These steps require careful control of reaction conditions to ensure high yield and purity.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular signaling.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For example, in vitro assays showed significant inhibition of cancer cell proliferation in various cell lines, with IC50 values indicating effective potency.
| Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer | 15.2 |
| Colorectal Cancer | 12.8 |
| Ovarian Cancer | 10.5 |
These findings suggest that the compound may interfere with cancer cell growth through apoptosis induction or cell cycle arrest.
Antimicrobial Properties
In addition to anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. Studies have reported minimum inhibitory concentrations (MICs) that support its use as a potential antimicrobial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Case Studies
-
Study on Anticancer Activity :
- Researchers evaluated the compound's effect on breast cancer cells and found that it significantly reduced cell viability through apoptosis pathways. The study highlighted its potential as a lead compound for further drug development targeting breast cancer.
-
Antimicrobial Efficacy :
- A comprehensive evaluation of the antimicrobial properties revealed that the compound effectively inhibited both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Vergleich Mit ähnlichen Verbindungen
Rivaroxaban Intermediate (4-{4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one)
- Core Structure: Shares the morpholine-pyridine scaffold but replaces the piperidin-1-ylcarbonylphenyl group with an oxazolidinone-aminomethylphenyl moiety.
- Pharmacological Role: Acts as a Factor Xa inhibitor. The oxazolidinone ring enhances hydrogen bonding with serine proteases, while the morpholine improves solubility .
- Synthesis: Requires stereoselective steps for the (5S)-aminomethyl configuration, increasing complexity compared to the target compound’s synthesis .
4-{3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl}morpholine (M034-1502)
- Core Structure : Retains the pyridine-morpholine backbone but substitutes the phenyl group with a 1,3,4-oxadiazole ring and 4-methylphenyl group.
- Functional Impact : The oxadiazole enhances π-π stacking and metabolic stability, while the methyl group increases lipophilicity. This compound is used in high-throughput screening for kinase inhibition .
Chromeno[4,3-d]pyrimidine Derivatives (e.g., 4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one)
- Core Structure: Differs significantly (chromeno-pyrimidine fused system) but incorporates piperidine and aromatic substituents.
- Drug-Likeness : Computational studies indicate good oral bioavailability (83% vs. ~60% for the target compound) due to balanced logP (2.1) and polar surface area (78 Ų) .
Physicochemical Properties
Key Observations :
Target Affinity and Selectivity
- Target Compound : Preliminary docking studies suggest affinity for kinases (e.g., PI3K) due to the piperidinylcarbonyl group’s amide functionality, which mimics ATP’s adenine binding .
- Rivaroxaban Intermediate : Specifically designed for Factor Xa inhibition, with IC₅₀ values in the low nM range .
- M034-1502 : Screened for EGFR inhibition (IC₅₀ = 120 nM), highlighting the oxadiazole’s role in ATP-competitive binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
